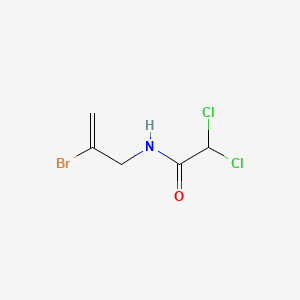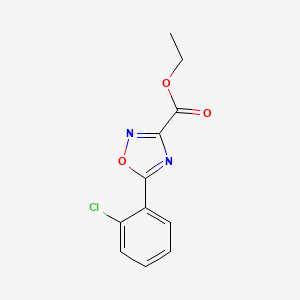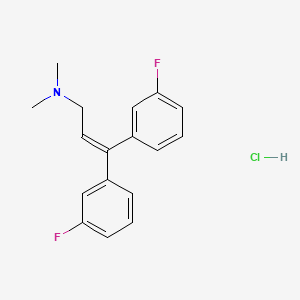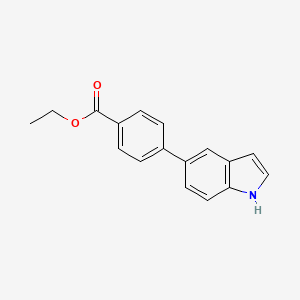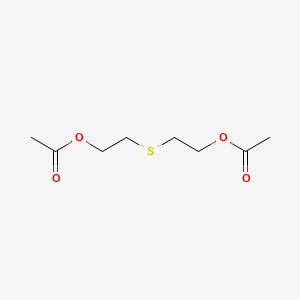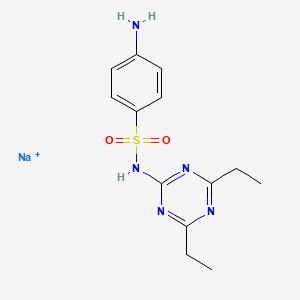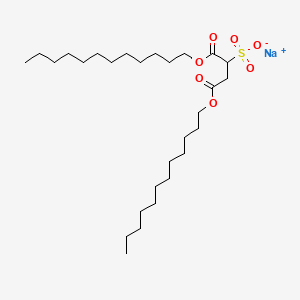
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include 2,6-dimethylphenol and butylmethylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted acetamide compounds.
Applications De Recherche Scientifique
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylphenol: A related compound with similar structural features but different functional groups.
Butylmethylamine: Another related compound that shares the butylmethylamino group.
Uniqueness
What sets Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
35891-88-4 |
|---|---|
Formule moléculaire |
C15H25ClN2O |
Poids moléculaire |
284.82 g/mol |
Nom IUPAC |
butyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-5-6-10-17(4)11-14(18)16-15-12(2)8-7-9-13(15)3;/h7-9H,5-6,10-11H2,1-4H3,(H,16,18);1H |
Clé InChI |
ADLVBCPIDLEAIY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Numéros CAS associés |
60108-67-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


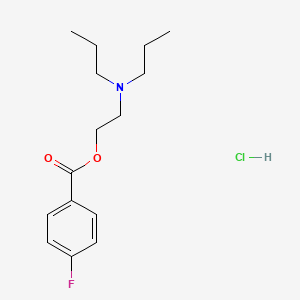
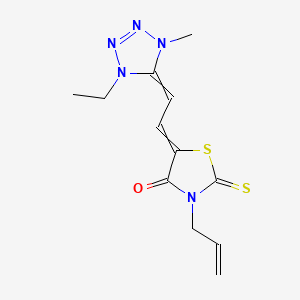
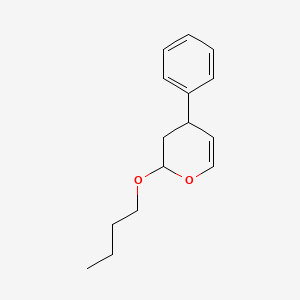
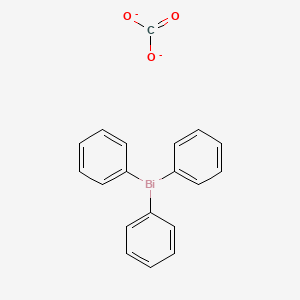
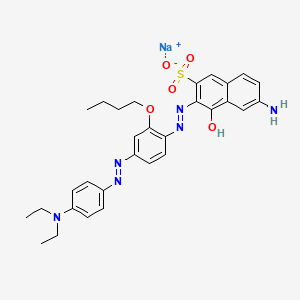
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
